molecular formula C16H8F6N2S B2374237 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-46-0

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2374237
CAS No.: 241488-46-0
M. Wt: 374.3
InChI Key: AZIGJRPFWKWCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a phenylsulfanyl group and two trifluoromethyl groups attached to the naphthyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 1,8-naphthyridine derivatives, such as 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, are often enzymes involved in critical biological processes . For instance, some naphthyridine derivatives have been found to inhibit DNA gyrase, a key enzyme involved in DNA replication .

Mode of Action

The compound interacts with its target enzyme, potentially through the formation of a complex. This interaction can lead to the inhibition of the enzyme’s activity, thereby disrupting the normal function of the enzyme . The exact nature of this interaction and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, the inhibition of DNA gyrase can disrupt DNA replication, leading to the cessation of cell division and growth . The downstream effects of this disruption can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits DNA gyrase, it could lead to the cessation of cell division and growth, potentially exerting an anticancer effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step organic reactions. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields 1,8-naphthyridines efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGJRPFWKWCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.